
2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be synthesized through various methods . For example, fluoroarenes can mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones .Molecular Structure Analysis
The trifluoromethyl group is a functional group in chemistry with the formula -CF3. The naming of these compounds is usually derived from the parent compound, with the addition of the prefix ‘trifluoromethyl’^ .Chemical Reactions Analysis
The trifluoromethyl group can be incorporated into organic motifs through various reactions. This includes trifluoromethylation of carbon-centered radical intermediates .Aplicaciones Científicas De Investigación
Pharmaceuticals
The trifluoromethyl group in this compound plays a significant role in the pharmaceutical industry. It is involved in the radical trifluoromethylation of carbon-centered radical intermediates, which is a crucial step in the development of new drugs . This process can enhance the lipophilicity and metabolic stability of pharmaceuticals, making the compound a valuable intermediate in medicinal chemistry.
Agrochemicals
In agrochemicals, the trifluoromethyl group contributes to the creation of compounds with improved properties such as increased potency and environmental stability . The compound’s role in the synthesis of benzimidazoles, which are a class of fungicides, highlights its importance in developing new agrochemicals .
Materials Science
The incorporation of the trifluoromethyl group into materials science is pivotal for developing new functional materials. This group can impart desirable properties like increased durability and chemical resistance, making it valuable for materials used in harsh environments .
Chemical Synthesis
This compound is utilized in various chemical synthesis processes, including the copper-mediated three-component synthesis of benzimidazoles . Its ability to participate in condensation reactions makes it a versatile reagent for constructing complex fluorinated compounds, which are essential in multiple industries .
Medicinal Chemistry
In medicinal chemistry, the compound is used to synthesize trifluoromethyl-containing chemotypes, which are important for the development of new therapeutic agents. These chemotypes often exhibit enhanced pharmacological properties and metabolic stability .
Environmental Science
The compound’s trifluoromethyl group is involved in redox reactions, which are significant in environmental science. These reactions can influence the environmental fate of chemicals and are essential for understanding the impact of fluorinated compounds on ecosystems .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2.ClH/c6-1-4-10-2-3(11-4)5(7,8)9;/h2H,1H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCROSSKHTOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CCl)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)
![2-[[1-(2-Naphthalen-1-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557837.png)
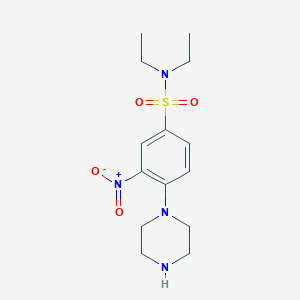
![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)pyridine-3-sulfonamide](/img/structure/B2557843.png)
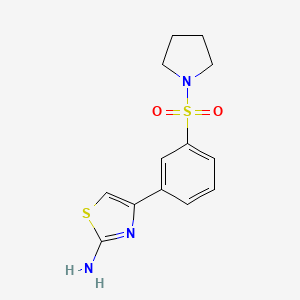
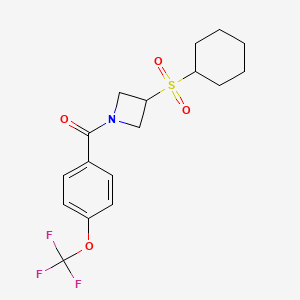
![3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2557849.png)
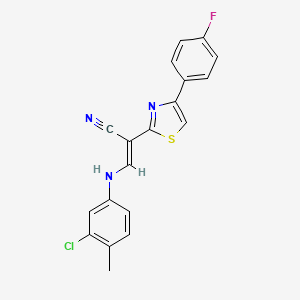
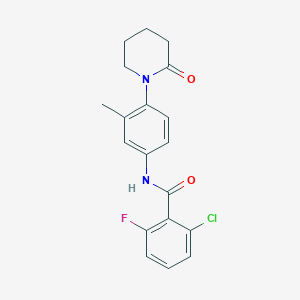
![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)
